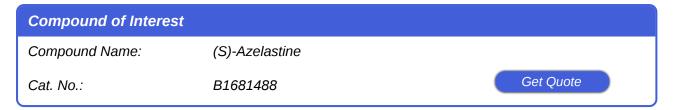


In Vitro Antiviral Properties of Azelastine Against Respiratory Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a second-generation histamine H1-receptor antagonist, is a well-established pharmaceutical agent primarily used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1] Beyond its anti-allergic properties, a growing body of in vitro evidence has illuminated its potential as a broad-spectrum antiviral agent against a range of common and emerging respiratory viruses.[2][3] This has led to significant interest in repurposing azelastine, particularly in topical nasal spray formulations, as a potential prophylactic or therapeutic intervention to reduce viral load and transmission at the primary site of infection.[4][5]

This technical guide provides a comprehensive overview of the in vitro studies that have characterized the antiviral activity of azelastine. It consolidates key quantitative data, details the experimental methodologies employed, and explores the proposed molecular mechanisms underlying its antiviral effects.

Data Presentation: In Vitro Antiviral Efficacy of Azelastine

The antiviral activity of azelastine hydrochloride (azelastine-HCl) has been quantified against several respiratory viruses using various cell culture models and experimental conditions. The data consistently demonstrates inhibitory activity in the low micromolar range.



Virus (Family, Strain/Variant)	Cell Line / Model System	EC50 (μM)	Experimental Setting	Key Findings & Citation
SARS-CoV-2 (Coronaviridae)	Vero E6	~6.0	Preventive & Therapeutic	Significantly reduced virus-induced cytopathic effect and viral copy numbers.[6][7][8]
SARS-CoV-2 (B.1.177, D614G)	Vero E6	2.2	Co- administration	Potent inhibition of viral replication.[8]
SARS-CoV-2 (B.1.177, D614G)	Vero E6	6.5	Therapeutic	Effective inhibition post-infection.[8]
SARS-CoV-2 (B.1.1.7, Alpha)	Vero- TMPRSS2/ACE2	2.8 - 6.5	Not Specified	Comparable potency against variants of concern.[6]
SARS-CoV-2 (B.1.351, Beta)	Vero- TMPRSS2/ACE2	2.8 - 6.5	Not Specified	Comparable potency against variants of concern.[6]
SARS-CoV-2 (B.1.617.2, Delta)	Vero- TMPRSS2/ACE2	2.8 - 6.5	Not Specified	Comparable potency against variants of concern.[6]
SARS-CoV-2 (B.1.1.529, Omicron BA.1)	Vero- TMPRSS2/ACE2	2.8	Co- administration	Retained activity against the Omicron variant. [2]
SARS-CoV-2 (B.1.1.529, Omicron BA.1)	Vero- TMPRSS2/ACE2	3.8	Therapeutic	Retained activity against the



				Omicron variant. [2]
HCoV-229E (Coronaviridae)	MRC-5	Similar to SARS- CoV-2	Co- administration	Demonstrates broad activity against seasonal coronaviruses.[2]
Respiratory Syncytial Virus A (RSV A) (Pneumoviridae)	НЕр-2	Not explicitly calculated	Prophylactic & Therapeutic	Dose-dependent inhibition of RSV-infected cells observed in the 0.024–50 µM range.[2][9]
Influenza A H1N1 (Orthomyxovirida e)	Human 3D Nasal Tissue (MucilAir™)	Not Applicable	Not Specified	Reduced viral load and protected tissue integrity from infection-induced damage.[2][3][5]
Rhinovirus (Picornaviridae)	Not explicitly studied in vitro, but mechanism suggested	Not Applicable	Not Applicable	Mechanism linked to ICAM-1 downregulation, a key receptor for rhinoviruses. [2][10][11]

Experimental Protocols

The following sections detail the methodologies cited in the literature for evaluating the in vitro antiviral properties of azelastine.

Cell Lines and Virus Stocks

 Vero E6 and Vero-TMPRSS2/ACE2 Cells: These African green monkey kidney epithelial cell lines are standard models for SARS-CoV-2 research. Vero E6 cells are highly susceptible to the virus, while the transgenic Vero-TMPRSS2/ACE2 line is engineered to overexpress



human ACE2 (the viral receptor) and TMPRSS2 (a serine protease essential for viral entry), enhancing infection efficiency.

- MRC-5 Cells: A human fetal lung fibroblast cell line used for the propagation and study of human coronaviruses like HCoV-229E.[2]
- HEp-2 Cells: A human epidermoid carcinoma cell line commonly used for the isolation and titration of Respiratory Syncytial Virus (RSV).[2][9]
- MucilAir[™] 3D Human Nasal Tissue Model: A highly differentiated, reconstituted human nasal epithelium model that mimics the in vivo environment of the upper respiratory tract, providing a more physiologically relevant system for studying respiratory virus infections.[2][5]

SARS-CoV-2 Infection Assays

These assays are designed to quantify the ability of azelastine to inhibit viral replication, either when administered before, during, or after viral challenge.

- Cell Seeding: Vero E6 or Vero-TMPRSS2/ACE2 cells are seeded in 96-well plates (e.g., at 4.5 x 10⁴ cells/well) and cultured until they reach approximately 90% confluence.[6]
- Compound Preparation: Azelastine-HCl is dissolved and diluted to a range of working concentrations, typically from 0.05 μM to 12.5 μM.
- Infection Protocol:
 - Preventive/Prophylactic Setting: Cells are pre-treated with azelastine-containing medium for a short period (e.g., 30 minutes) before the virus is added.[6]
 - Co-administration Setting: Azelastine and the SARS-CoV-2 virus (at a specified multiplicity of infection, MOI, such as 0.01) are added to the cells simultaneously.
 - Therapeutic Setting: Cells are first infected with the virus for a set period (e.g., 30 minutes), after which the inoculum is removed and replaced with fresh medium containing the desired azelastine concentrations.
- Incubation: Plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere to allow for viral replication.[2][5]



Quantification of Viral Load: The supernatant or cell lysate is harvested, and viral RNA is
extracted. The number of viral genomes is quantified using quantitative real-time PCR
(qPCR) or droplet digital PCR (ddPCR).[6][7] The percentage of viral inhibition is calculated
relative to untreated, virus-only control wells.

Respiratory Syncytial Virus (RSV) Infection Assay

- Cell Infection and Treatment: HEp-2 cells are infected with RSV A and are simultaneously (concomitantly) treated with a range of azelastine-HCl concentrations (e.g., 0.024–50 μM).[2]
 [9]
- Incubation: The treated and infected cells are incubated for 24 hours.[9]
- Immunostaining: After incubation, cells are fixed and stained using an RSV-specific primary antibody, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).[9]
- Quantification: The number of RSV-infected, fluorescent cells is counted using an automated analyzer, such as an ImmunoSpot® analyzer.[2][9]

Cytotoxicity Assays

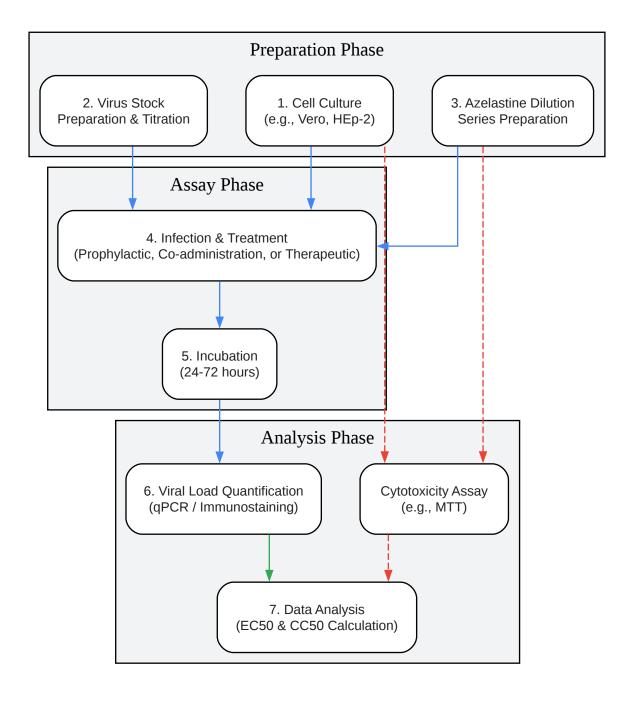
To ensure that the observed reduction in viral load is due to a specific antiviral effect and not simply cell death, cytotoxicity assays are performed in parallel.

• MTT Assay: Uninfected cells (e.g., HEp-2, MRC-5) are exposed to the same concentrations of azelastine used in the antiviral assays.[9][12] After a set incubation period, MTT reagent is added, which is converted by metabolically active (living) cells into a colored formazan product. The amount of formazan is measured spectrophotometrically to determine the concentration at which azelastine becomes toxic to the cells (CC₅₀). No significant drug-related toxicity was observed below 25 μM on Vero-TMPRSS2/ACE2 cells or below 8 μM on MRC-5 cells.[12]

Visualizations: Workflows and Mechanisms Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for assessing the in vitro antiviral efficacy of azelastine.





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General workflow for in vitro antiviral testing of azelastine.

Proposed Antiviral Mechanisms of Action

In vitro studies suggest that azelastine's antiviral activity is multifaceted, likely involving a combination of direct effects on viral components and modulation of host cell factors.[2][9]

The proposed mechanisms include:

Foundational & Exploratory

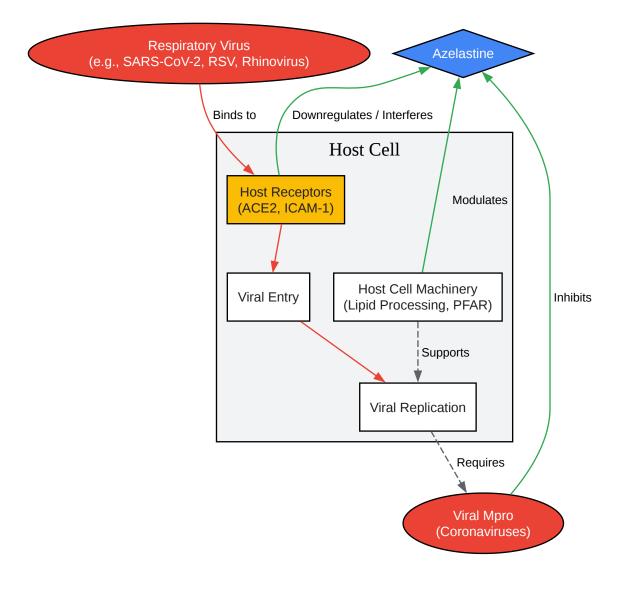




- Direct Antiviral Action: For coronaviruses, azelastine has been predicted and subsequently confirmed in vitro to inhibit the main viral protease (Mpro), an enzyme critical for viral replication.[2]
- Host-Directed Mechanisms:
 - Receptor Modulation: Azelastine may interfere with the binding of SARS-CoV-2 to the ACE2 receptor.[13] Furthermore, it has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is a major entry receptor for human rhinoviruses and a potential receptor for RSV.[2][10]
 - Modulation of Host Machinery: As a cationic amphiphilic drug (CAD), azelastine is
 expected to modulate lipid processing pathways. It may also affect the protein-folding
 activity of the ribosome (PFAR), cellular machinery that can be hijacked by viruses for their
 own replication.[2]

The following diagram illustrates these potential points of intervention.





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Proposed multi-target antiviral mechanisms of azelastine.

Conclusion

The in vitro data strongly support the characterization of azelastine as a broad-spectrum antiviral agent against several key respiratory viruses, including multiple variants of SARS-CoV-2, seasonal coronavirus 229E, RSV, and Influenza A H1N1.[3][13] Its efficacy in the low micromolar range across different cell lines and in advanced 3D tissue models is promising.[2] The proposed multi-pronged mechanism of action, targeting both viral and host factors, suggests a higher barrier to the development of viral resistance.[2] These compelling preclinical findings have provided a robust rationale for the clinical evaluation of azelastine nasal sprays for the prevention and treatment of respiratory viral infections.[5][14]



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- To cite this document: BenchChem. [In Vitro Antiviral Properties of Azelastine Against Respiratory Viruses: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681488#in-vitro-antiviral-properties-of-s-azelastine-against-respiratory-viruses]



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